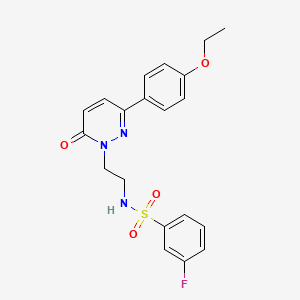![molecular formula C20H15Cl2N3O2S B2591520 2-(2,4-Dichlorphenoxy)-N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propanamid CAS No. 893989-91-8](/img/structure/B2591520.png)
2-(2,4-Dichlorphenoxy)-N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a relatively new chemical compound. It is a derivative of imidazo[2,1-b]thiazole, a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in several studies . For instance, 2,4-dichlorophenoxy acetic acid was synthesized by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate . The acid was then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine .Molecular Structure Analysis
The molecular structure of “2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is characterized by the presence of a 2,4-dichlorophenoxy group and an imidazo[2,1-b]thiazol-6-yl group . The compound has a molecular formula of C20H15Cl2N3O2S and a molecular weight of 432.32.Wissenschaftliche Forschungsanwendungen
Antimycobakterielle Mittel
Imidazo[2,1-b]thiazol-Derivate haben sich als vielversprechend für antimycobakterielle Mittel erwiesen. Diese Verbindungen, einschließlich der genannten, wurden entwickelt und synthetisiert, um Mycobacterium tuberculosis (Mtb) anzugreifen. Die aktivsten Derivate zeigen eine signifikante Hemmwirkung gegen Mtb bei geringer Zelltoxizität gegenüber Lungenfibroblast-Zelllinien . Dies deutet auf ihr Potenzial für die Entwicklung neuer Behandlungen für Tuberkulose hin.
Antikrebsaktivität
Einige imidazo[2,1-b]thiazol-basierte Verbindungen wurden auf ihre Antikrebs-Eigenschaften hin untersucht. Sie wurden gegen verschiedene Krebszelllinien getestet, darunter kolorektales Adenokarzinom, Lungenkarzinom und Brustadenokarzinom. Bestimmte Derivate zeigen eine zytotoxische Aktivität, was auf ihr Potenzial als Krebstherapeutika hindeutet . Es wurden auch Moleküldocking-Studien durchgeführt, um ihre Wechselwirkungen mit krebsbezogenen Proteinen zu verstehen.
Pan-RAF-Inhibitoren für Melanom
Imidazo[2,1-b]thiazol-Derivate wurden als potente Pan-RAF-Inhibitoren mit vielversprechender In-vitro- und In-vivo-Antimelanom-Aktivität entdeckt. Diese Verbindungen können den MAPK-Signalweg hemmen, der aufgrund von Mutationen im BRAF-Gen häufig in Krebszellen hyperaktiviert ist . Diese Hemmung kann zu kontrolliertem Zellwachstum führen und ist eine potenzielle Strategie zur Behandlung von Melanomen.
Antitumor-Aktivität
Bestimmte imidazo[2,1-b]thiazol-Verbindungen wurden auf ihre Antitumor-Aktivität hin untersucht. Sie haben gezeigt, dass sie das Wachstum von Nierenzellen hemmen können und Effekte auf andere Krebszelllinien gezeigt, darunter Prostata-, Dickdarmkrebs und Leukämie . Dies deutet auf ihr breites Potenzial in der Krebsbehandlung hin.
MNK-Inhibitoren zur Krebsbehandlung
Imidazo[2,1-b][1,3,4]thiadiazol-Gerüste wurden verwendet, um neuartige MNK-Inhibitoren zu entwickeln. Diese Inhibitoren können die Phosphorylierung von eIF4E in verschiedenen Krebszelllinien effektiv verhindern, ein entscheidender Schritt in der Krebsentwicklung . Ihre selektive Hemmung von MNKs deutet auf ihre Nützlichkeit in der Krebstherapie hin.
Hemmung von FAK in Tumorzellen
Es wurde festgestellt, dass neue imidazo[2,1-b][1,3,4]thiadiazol-Derivate FAK (Focal Adhesion Kinase) hemmen, das eine Rolle bei der Proliferation und Migration von Tumorzellen spielt. Verbindungen mit diesem Gerüst haben eine antiproliferative und antimigratorische Aktivität gezeigt, die mit der Hemmung von Phospho-FAK verbunden ist . Dies könnte ein neuer Weg für die Entwicklung von Antitumor-Medikamenten sein.
Wirkmechanismus
Target of Action
Similar compounds with an imidazo[2,1-b]thiazole core structure have been reported to target the braf protein , which is a key component of the MAPK signaling pathway .
Mode of Action
Similar compounds have been shown to inhibit the activity of the braf protein . This inhibition can lead to the disruption of the MAPK signaling pathway, which is often hyperactivated in various types of cancer .
Biochemical Pathways
The compound 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide likely affects the MAPK signaling pathway, given the reported activity of similar compounds . The MAPK pathway is crucial for cell proliferation and survival, and its disruption can lead to the inhibition of these processes .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, suggesting that these compounds may have favorable absorption, distribution, metabolism, and excretion properties .
Result of Action
Similar compounds have shown promising in vitro and in vivo anti-melanoma activity, suggesting that they may inhibit cell proliferation and induce cell death .
Biochemische Analyse
Biochemical Properties
2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The compound’s interaction with this enzyme involves binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide has been found to interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and causing mitochondrial membrane depolarization . Furthermore, it affects the MAPK/ERK pathway, which is essential for cell growth and survival . These cellular effects highlight the potential of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of pantothenate synthetase, inhibiting its activity and disrupting the biosynthesis of coenzyme A . Additionally, it has been shown to interact with DNA and proteins involved in apoptosis, leading to the activation of caspases and subsequent cell death . These molecular interactions underscore the compound’s potential as an inhibitor of key biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on enzymes and cellular processes, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of pantothenate synthetase disrupts the biosynthesis of coenzyme A, affecting cellular metabolism . Additionally, it may influence other metabolic pathways by interacting with key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to accumulate in specific cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Its distribution within tissues may also be influenced by its binding affinity to plasma proteins and other transport molecules.
Subcellular Localization
The subcellular localization of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is critical for its activity and function. The compound has been found to localize primarily in the mitochondria, where it induces mitochondrial membrane depolarization and activates apoptotic pathways . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications, further influencing its biochemical effects.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-12(27-18-7-4-14(21)10-16(18)22)19(26)23-15-5-2-13(3-6-15)17-11-25-8-9-28-20(25)24-17/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYXRRPRPURRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



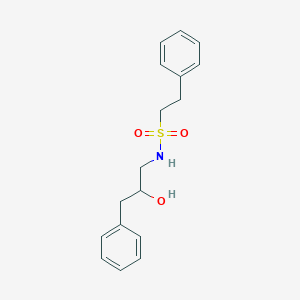

![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)
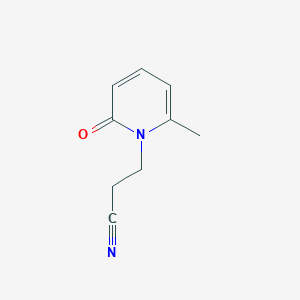
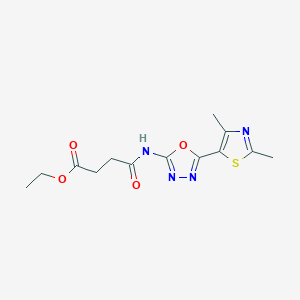
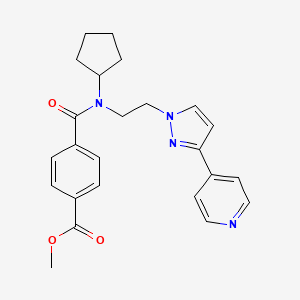
![8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane](/img/structure/B2591451.png)
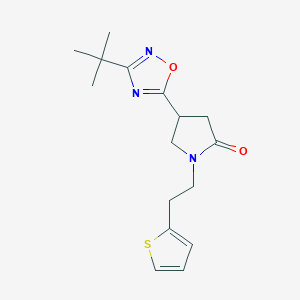
![1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591455.png)

